
1,4-Diamino-2-chloro-3-(2-phenylethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenethoxy substituents on the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2-chloro-3-phenethoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivativesThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate (K2CO3) and solvents such as DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is utilized in the production of high-performance materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 1,4-diamino-2-chloro-3-phenethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress, further contributing to its cytotoxic effects. These mechanisms make it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diamino-2-chloro-3-phenoxyanthraquinone
- 1,4-Diamino-2,3-bis-phenoxyanthraquinone
- 1,5-Diamino-4,8-dihydroxyanthraquinone
Uniqueness
1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the phenethoxy group enhances its solubility and bioavailability, making it more effective in various applications compared to its analogs .
Propiedades
Número CAS |
41312-88-3 |
|---|---|
Fórmula molecular |
C22H17ClN2O3 |
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
1,4-diamino-2-chloro-3-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O3/c23-17-18(24)15-16(21(27)14-9-5-4-8-13(14)20(15)26)19(25)22(17)28-11-10-12-6-2-1-3-7-12/h1-9H,10-11,24-25H2 |
Clave InChI |
LLCMVTRJZDGYKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2Cl)N)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)

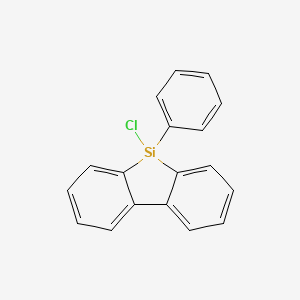
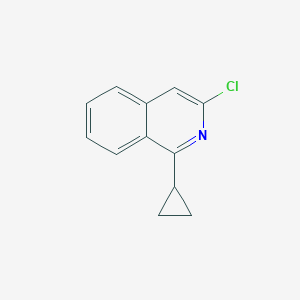
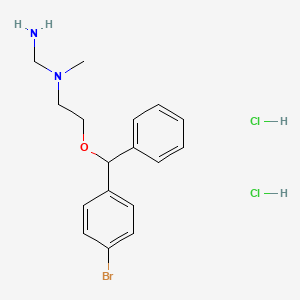

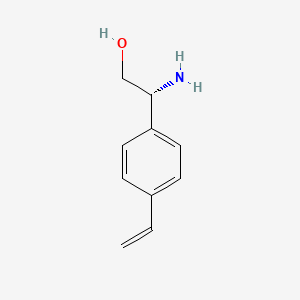

![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
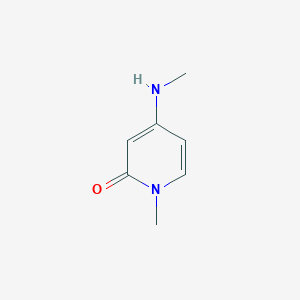

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)

